molecular formula C12H9BrOS B496676 (5-Bromo-2-thienyl)(4-methylphenyl)methanone CAS No. 56824-70-5

(5-Bromo-2-thienyl)(4-methylphenyl)methanone

Cat. No.: B496676
CAS No.: 56824-70-5
M. Wt: 281.17g/mol
InChI Key: WGUQOSHVWCWTMK-UHFFFAOYSA-N
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Description

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C12H9BrOS. It is a derivative of thiophene and benzophenone, characterized by the presence of a bromine atom on the thiophene ring and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-thienyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Substituted thiophene derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, hydrocarbons.

Scientific Research Applications

(5-Bromo-2-thienyl)(4-methylphenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c1-8-2-4-9(5-3-8)12(14)10-6-7-11(13)15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUQOSHVWCWTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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